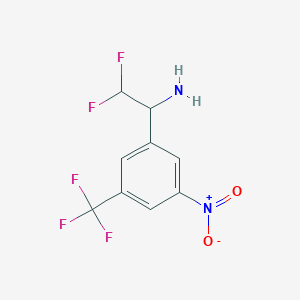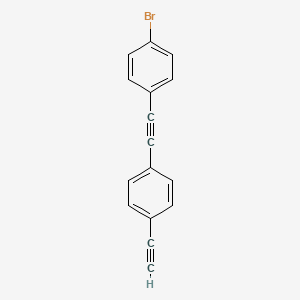
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene is an organic compound with the molecular formula C16H9Br. It is a derivative of benzene, featuring a bromine atom and an ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of 1-bromo-4-iodobenzene with 4-ethynylphenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzene derivatives.
- Coupled products with extended conjugation.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ethynyl group, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-((4-ethynylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the additional ethynylphenyl group, making it less complex and potentially less reactive.
1-Bromo-4-((4-bromophenyl)ethynyl)benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
1-Bromo-4-(phenylethynyl)benzene:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of brominated and ethynyl-substituted benzene derivatives.
Eigenschaften
Molekularformel |
C16H9Br |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9Br/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H |
InChI-Schlüssel |
LTEZPBHKAUXYFC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


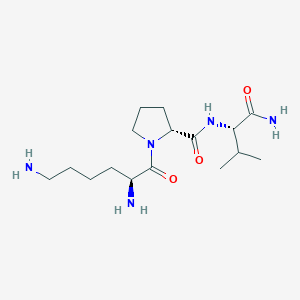
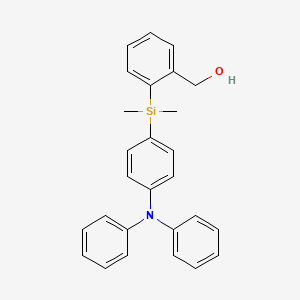

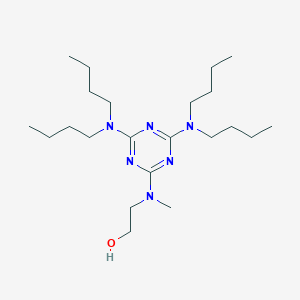
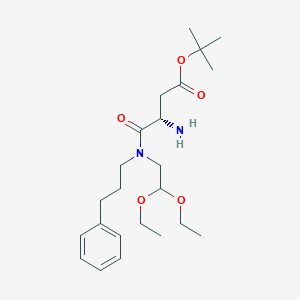
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
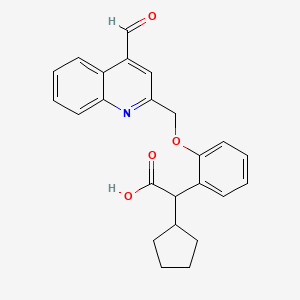
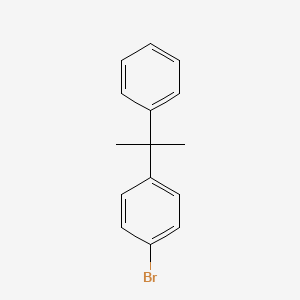
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)



